6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C15H14F2N6O2S and its molecular weight is 380.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that triazole compounds, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to interact with their targets, leading to a variety of biological activities . The specific interactions and resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Given the wide range of biological activities associated with triazole compounds , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific target and the context of the biochemical pathway.
Pharmacokinetics
The presence of the triazole nucleus in various drug classes suggests that these compounds generally have favorable pharmacokinetic properties . The specific impact on bioavailability would depend on various factors including the compound’s chemical structure and the physiological context.
Result of Action
Given the wide range of biological activities associated with triazole compounds , it can be inferred that the compound could potentially have diverse molecular and cellular effects depending on the specific target and the biochemical context.
Biochemical Analysis
Biochemical Properties
It is known that triazole compounds, to which this molecule belongs, are capable of binding with a variety of enzymes and receptors .
Cellular Effects
Preliminary studies suggest that it may have antitumor activities against certain cell lines
Molecular Mechanism
It is suggested that it may act as a potential inhibitor of certain kinases
Properties
IUPAC Name |
6-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N6O2S/c16-11-1-2-13(12(17)9-11)26(24,25)22-7-5-21(6-8-22)15-4-3-14-19-18-10-23(14)20-15/h1-4,9-10H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNOYQZDEMBOFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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